REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][NH2:5].Br[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][N:8]=1.N1C=CC=CC=1.Cl>O>[NH2:1][CH2:2][CH2:3][CH2:4][NH:5][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
17.6 mL
|
Type
|
reactant
|
Smiles
|
NCCCN
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hr
|
Duration
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4 h
|
Type
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EXTRACTION
|
Details
|
the solution extracted with chloroform
|
Type
|
TEMPERATURE
|
Details
|
The pH was raised to 14
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (K2CO3)
|
Type
|
EXTRACTION
|
Details
|
the final extract
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCNC1=NC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |